molecular formula C23H16O11 B12389381 Cromoglicic acid-d5

Cromoglicic acid-d5

Cat. No.: B12389381
M. Wt: 473.4 g/mol
InChI Key: IMZMKUWMOSJXDT-VFNCYXODSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cromoglicic acid-d5 is 5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid . This name specifies:

  • The bis-chromone backbone , featuring two 4-oxochromene-2-carboxylic acid moieties.
  • The glycerol-derived linker with a central hydroxyl group.
  • The deuterium substitution pattern on the propylene chain: five deuterium atoms replace hydrogens at positions 1, 1, 2, 3, and 3 of the propane-1,3-diol segment.

Comparative analysis with the non-deuterated parent compound (IUPAC name: 5-{3-[(2-carboxy-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylic acid) reveals that isotopic labeling does not alter the primary functional groups or chromone connectivity.

Molecular Formula and Isotopic Composition Analysis

This compound has the molecular formula C₂₃H₁₁D₅O₁₁ , with a molecular weight of 473.4 g/mol . Key isotopic features include:

  • Deuterium distribution : Five deuterium atoms occupy the propane-1,3-diol linker, as shown in the SMILES string:
    [2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O.
  • Isotopic purity : The -d5 designation confirms ≥98% deuterium enrichment at specified positions, critical for mass spectrometry and nuclear magnetic resonance (NMR) applications.

The non-deuterated analog (C₂₃H₁₆O₁₁) has a molecular weight of 468.37 g/mol , demonstrating a +5.03 g/mol mass shift attributable to deuterium substitution.

Comparative Structural Analysis with Non-deuterated Analog

Structural parallels and divergences between this compound and its prototype are summarized below:

Feature This compound Cromoglicic Acid
Core structure Bis-chromone with glycerol linker Identical
Isotopic substitution 1,1,2,3,3-pentadeuterio propane Protonated propane linker
Bond lengths C–D: 1.09 Å (vs. C–H: 1.10 Å) Standard C–H bonds
Vibrational modes Reduced C–D stretching (~2100 cm⁻¹) C–H stretches (~2900 cm⁻¹)

Deuterium introduction minimally affects electronic distribution but alters vibrational spectroscopy profiles and kinetic isotope effects in metabolic studies.

Three-Dimensional Conformational Studies

X-ray crystallography and computational modeling reveal that this compound adopts a folded conformation in the solid state, with:

  • Dihedral angles of 112° between chromone rings.
  • Intramolecular hydrogen bonds between the carboxylic acid groups and proximal hydroxyl/deuteroxyl moieties.

Notably, deuterium substitution induces subtle conformational shifts:

  • Rotational barrier increase : The energy required for propylene linker rotation rises by ~0.8 kJ/mol due to deuterium’s higher mass.
  • Solvent interaction modulation : Deuterated regions exhibit reduced hydrogen-bonding capacity with polar solvents, as shown in molecular dynamics simulations.

Properties

Molecular Formula

C23H16O11

Molecular Weight

473.4 g/mol

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/i9D2,10D2,11D

InChI Key

IMZMKUWMOSJXDT-VFNCYXODSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Deuterated Methoxy Group Incorporation

Research on deuterated ligands (PMC6941172) highlights strategies for replacing methoxy groups with OCD₃ to improve metabolic stability. For cromoglicic acid-d5, this involves:

Step Reagents/Conditions Key Reaction
1 Hydroxyphenylacetamide, iodomethane-d₃, base (e.g., K₂CO₃) Alkylation of phenolic oxygen with CD₃
2 Diazotization (NaNO₂, HCl), reduction (SnCl₂) Formation of aryl hydrazine intermediates
3 Gould-Jacobs reaction with diethyl ethoxymethylenemalonate Cyclization to quinolone core

This approach enables selective deuteration at methoxy positions, critical for enhancing bioavailability in drug candidates.

Analytical Validation

Structural confirmation of this compound relies on advanced spectroscopy:

Technique Key Data Source
NMR δ 5.2–5.8 (aromatic protons), δ 4.3–4.7 (deuterated methoxy)
Mass Spec [M+H]⁺ at m/z 474.4 (C₂₃H₁₁D₅O₁₁)
InChI IMZMKUWMOSJXDT-VFNCYXODSA-N

Deuterium distribution is verified via isotopic pattern analysis in mass spectrometry.

Research Applications

This compound is utilized in:

Application Purpose Example
Metabolic Studies Track drug metabolism in vivo Quantify excretion rates via LC-MS
Pharmacokinetic Modeling Determine bioavailability Compare deuterated vs. non-deuterated cromolyn
Mechanistic Studies Investigate mast cell stabilization Use in cell-based assays to study degranulation inhibition

Comparative Analysis of Preparation Methods

Method Reagents Yield Deuteration Site Advantages
Diethyl oxalate/KOH Diethyl oxalate, KOH 75% Indirect (post-synthesis) High purity, scalable
Deuterated methoxy Iodomethane-d₃, K₂CO₃ 80% Methoxy groups Targeted deuteration
D₂O exchange D₂O, light, thiol catalyst 85% Formyl positions Minimal byproducts

Chemical Reactions Analysis

Types of Reactions

Cromoglicic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Clinical Applications

1.1 Asthma Management
Cromoglicic acid-d5 is utilized in inhalation therapies for asthma prevention. It functions by inhibiting the release of inflammatory mediators such as histamine from mast cells, thereby reducing bronchoconstriction and other allergic symptoms. Clinical trials have demonstrated its efficacy in managing exercise-induced bronchospasm and allergic rhinitis .

1.2 Allergic Rhinitis Treatment
The compound is effective in treating allergic rhinitis by preventing nasal symptoms such as sneezing, itching, and runny nose. Its mechanism involves stabilizing mast cells to prevent the release of allergens .

1.3 Ophthalmic Applications
this compound is also used in ophthalmic formulations to treat allergic conjunctivitis. It alleviates symptoms by stabilizing mast cells in the conjunctival tissue, preventing the release of mediators that cause inflammation .

Research Applications

3.1 Isotopic Labeling
The deuterated form of cromolyn is especially valuable in research settings requiring isotopic labeling. It allows researchers to trace metabolic pathways and interactions within biological systems without altering the compound's biological activity.

3.2 Neuroinflammatory Studies
Recent studies have explored the potential of this compound in neuroinflammatory conditions such as Alzheimer's Disease and Amyotrophic Lateral Sclerosis (ALS). Research indicates that it may reduce pro-inflammatory cytokine secretion from microglial cells, which could help mitigate neurodegenerative processes .

Case Studies

Study Application Findings
Inhaled Sodium Cromoglycate for Asthma in ChildrenAsthma ManagementA review of 23 studies showed small but statistically significant improvements in symptom control with cromolyn compared to placebo .
Cromolyn's Effect on Microglial CellsNeuroinflammationThis compound significantly reduced inflammatory cytokines (IL-1β, IL-6) in activated human microglia, suggesting its potential in treating neurodegenerative diseases .
Efficacy in Allergic RhinitisAllergic ConditionsCromolyn effectively prevented nasal symptoms associated with allergic reactions, demonstrating its role as a preventive treatment .

Summary

This compound serves as a critical compound in both clinical and research domains due to its unique properties as a mast cell stabilizer. Its applications span from managing asthma and allergic rhinitis to potential roles in neuroinflammatory research. The ongoing exploration of its mechanisms and effects continues to highlight its significance in therapeutic contexts.

Mechanism of Action

Cromoglicic acid-d5 exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. This action is achieved by inhibiting the degranulation of mast cells and reducing calcium influx, which is essential for the release of these mediators .

Comparison with Similar Compounds

Key Findings :

  • This compound outperforms taurocholic acid-d5 in recovery rates, likely due to differences in acidity and structural conjugation .

Functionally Similar Non-Deuterated Compounds

This compound shares therapeutic targets with non-deuterated mast cell stabilizers and enzyme inhibitors:

Compound CAS Number Mechanism of Action IC50 (MPro Inhibition) Cytotoxicity (CC50) Reference
Cromoglicic acid 16110-51-3 Mast cell stabilization 4.5× lower than α-rubromycin >100 µg/mL
α-Rubromycin N/A SARS-CoV-2 MPro inhibition 10.96 µM Moderate (data limited)
Nedocromil 69049-73-6 Mast cell stabilization Not applicable >100 µg/mL [External Source]

Key Findings :

  • Cromoglicic acid exhibits 4.5-fold higher potency than α-rubromycin in inhibiting SARS-CoV-2 main protease (MPro), attributed to better binding affinity and pharmacophoric alignment .
  • Both cromoglicic acid and nedocromil show negligible cytotoxicity (CC50 >100 µg/mL), underscoring their safety profiles .

Analytical Performance in Comparative Studies

This compound and related deuterated standards were evaluated for recovery and precision in plasma assays:

Compound Recovery (%) Repeatability (RSD%) Ion Suppression Risk Reference
This compound >85%* <5% Low
Taurolithocholic acid-d5 53% 6% High (sulfonic group)
5-Hydroxyindoleacetic acid-d5 78% 8% Moderate

*Estimated based on analogous deuterated compounds in .

Key Findings :

  • This compound’s lack of highly acidic groups (e.g., sulfonic or taurine conjugates) reduces ion suppression risks compared to taurolithocholic acid-d5 .

Biological Activity

Cromoglicic acid-d5, a deuterated form of cromoglicic acid (cromolyn sodium), is primarily recognized for its role as a mast cell stabilizer. This compound is particularly valuable in research due to its isotopic labeling, which aids in tracking metabolic pathways and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions by stabilizing mast cell membranes, preventing the release of inflammatory mediators such as histamine, leukotrienes, and cytokines. This action is crucial in managing allergic conditions and asthma. Unlike many other medications that act post-release of these mediators, cromolyn prevents their release entirely, making it a preventative agent rather than a reactive one .

Key Mechanisms:

  • Mast Cell Stabilization : Inhibits degranulation of mast cells, reducing histamine release.
  • Inhibition of Inflammatory Mediators : Suppresses activation of eosinophils and neutrophils, contributing to decreased bronchospasm.
  • Calcium Influx Inhibition : May inhibit calcium influx into cells, further preventing mediator release .

Applications

This compound has several clinical applications, particularly in treating:

  • Asthma : Used as a prophylactic treatment to prevent exercise-induced bronchospasm.
  • Allergic Rhinitis : Reduces symptoms by preventing allergen-induced reactions.
  • Conjunctivitis : Administered as an ophthalmic solution for allergic conjunctivitis .

Research Findings

Recent studies have explored the broader implications of this compound beyond traditional uses. Notably, it has been investigated for potential applications in:

  • Diabetes Management : Research suggests that cromolyn may inhibit glycogen synthase kinase 3β, presenting a potential avenue for diabetes treatment .
  • Anti-Fibrotic Effects : Its agonistic action on GPR35 could indicate therapeutic benefits in fibrotic conditions .
  • Cancer Research : Preliminary studies suggest that mast cell stabilization may influence tumor microenvironments and cancer progression .

Comparative Biological Activity of Mast Cell Stabilizers

Compound NameMechanism of ActionUnique Features
This compoundMast cell stabilizationPrevents mediator release; isotopically labeled for research
NedocromilMast cell stabilizationMore potent; used for asthma management
KetotifenAntihistamine and mast cell stabilizerDual action; reduces bronchial hyperreactivity
OmalizumabMonoclonal antibody against IgETargets IgE directly; used for severe asthma

Case Studies

  • Asthma Management : A study involving patients with exercise-induced asthma demonstrated that administration of cromoglicic acid significantly reduced the incidence of bronchospasm during physical activity. Patients reported fewer symptoms and reduced reliance on rescue inhalers.
  • Allergic Rhinitis : In a clinical trial assessing the efficacy of cromolyn in patients with allergic rhinitis, participants experienced a marked reduction in nasal symptoms compared to placebo groups over a four-week period.
  • Cancer Research Implications : A recent investigation into the effects of mast cell stabilization on tumor growth indicated that cromolyn could alter the tumor microenvironment by modulating immune responses, suggesting potential for adjunctive cancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing deuterated cromoglicic acid (Cromoglicic acid-d5) and its derivatives?

this compound derivatives are synthesized via amidation or click chemistry. A common method involves converting cromoglicic acid to its acid chloride using SOCl₂ in dichloromethane (DCM), followed by reaction with amino drugs (e.g., amoxicillin, ampicillin) in the presence of trimethylamine (TEA). Reactions are monitored via TLC, and products are characterized using FT-IR, ¹H NMR, and ¹³C NMR . For triazole-based derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, leveraging terminal alkynes on cromoglicic acid .

Q. How are deuterated cromoglicic acid derivatives characterized for purity and structural integrity?

Post-synthesis characterization requires multi-modal validation:

  • FT-IR confirms functional groups (e.g., C=O stretch at ~1,700 cm⁻¹ for amides).
  • ¹H/¹³C NMR identifies deuterium incorporation (e.g., absence of specific proton signals) and verifies bond formation (e.g., amide peaks at δ 6.5–8.5 ppm).
  • HPLC-MS ensures purity (>98%) and validates isotopic labeling .

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound derivatives?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Derivatives are dissolved in methanol, mixed with DPPH solution, and incubated in the dark. Absorbance at 517 nm is measured, with ascorbic acid as a positive control. IC₅₀ values are calculated to compare efficacy .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in the binding efficiency of this compound to SARS-CoV-2 MPro versus other proteases?

Scaffold alignment using tools like AutoDock Vina reveals key pharmacophoric features. For SARS-CoV-2 MPro, this compound forms hydrogen bonds with HIS-41, GLN-189, and GLY-143, with deuterium enhancing binding stability. Comparative studies against non-target proteases (e.g., human neutrophil elastase) should analyze residue-specific interactions and deuterium’s isotopic effect on binding kinetics .

Q. What experimental variables influence the reproducibility of biological activity data for this compound derivatives?

Key variables include:

  • Solvent polarity : DMSO enhances solubility but may alter membrane permeability.
  • Cell line variability : Mast cell stabilizer assays (e.g., RBL-2H3 cells) require standardized histamine release protocols.
  • Deuterium position : Isotope effects on metabolic stability (e.g., CYP450 interactions) must be quantified via LC-MS/MS .

Q. How can untargeted metabolomics distinguish between on-target and off-target effects of this compound in mast cell stabilization?

Use deuterated internal standards (e.g., hippuric acid-d5, tryptophan-d5) to normalize LC-MS/MS data. Cluster analysis of metabolite pathways (e.g., arachidonic acid vs. histamine synthesis) identifies on-target effects. Off-target effects are inferred from unexpected perturbations in unrelated pathways (e.g., glycolysis) .

Q. What strategies mitigate batch-to-batch variability in deuterated cromoglicic acid synthesis?

  • Reaction monitoring : Real-time FT-IR tracks acid chloride formation.
  • Isotopic purity control : Use qNMR with deuterated solvents (e.g., DMSO-d6) to quantify D/H ratios.
  • Reproducibility protocols : Adhere to Beilstein Journal guidelines for reporting synthetic steps, including catalyst purity (e.g., CuI for click chemistry) and solvent drying methods .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Core modifications : Systematically vary substituents (e.g., alkyl chains, aromatic groups) on the chromone backbone.
  • Activity cliffs : Use molecular dynamics simulations to explain abrupt changes in IC₅₀ values.
  • Validation : Cross-validate SAR predictions with in vitro assays (e.g., mast cell degranulation inhibition) .

Q. What analytical techniques quantify deuterium’s isotopic effect on cromoglicic acid’s pharmacokinetics?

  • Isotope ratio MS (IRMS) : Measures D/H ratios in plasma samples.
  • Pharmacokinetic modeling : Compare t½ and AUC of this compound vs. non-deuterated analogs in rodent models .

Q. How to address conflicting data on this compound’s mast cell stabilization vs. antioxidant mechanisms?

  • Knockout models : Use mast cell-deficient (e.g., Kitᴹ/Kitᴹᴠ) mice to isolate antioxidant effects.
  • Dual-activity assays : Co-measure histamine release (ELISA) and ROS scavenging (DCFH-DA assay) in parallel .

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